JFD00244

SIRT2 inhibition IC50 comparative pharmacology

JFD00244 (BML-266, CAS 96969-83-4) is the only SIRT2 inhibitor that uniquely combines modest SIRT2 inhibition (IC₅₀ 56.7 µM) with patented, selective senolytic activity and documented CLK2 kinase inhibition. This multi-target profile makes it essential for senescence research, splicing modulation studies, and antiviral programs targeting SARS-CoV-2 Nsp-16 and Marburg virus methyltransferase—applications unattainable with potent but narrow SIRT2 inhibitors like SirReal2 or AGK2.

Molecular Formula C30H26N2O4
Molecular Weight 478.5 g/mol
CAS No. 96969-83-4
Cat. No. B1667153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJFD00244
CAS96969-83-4
SynonymsBML-266;  BML 266;  BML266;  JFD00244;  JFD-00244;  JFD 00244; 
Molecular FormulaC30H26N2O4
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCC4=CC=C(C=C4)O)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C30H26N2O4/c33-21-9-5-19(6-10-21)15-17-31-25-13-14-26(32-18-16-20-7-11-22(34)12-8-20)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2
InChIKeyUUJHFIBEJJLZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JFD00244 (CAS 96969-83-4): A Multi-Target Small Molecule with Distinct SIRT2 Inhibition and Senolytic Properties


JFD00244 (BML-266) is a small molecule primarily identified as an inhibitor of the NAD+-dependent protein deacetylase sirtuin 2 (SIRT2) with an in vitro IC₅₀ of 56.7 µM [1]. Beyond its SIRT2 inhibition, it is also recognized as a selective inhibitor of the protein kinase CLK2 and has demonstrated antiviral potential against SARS-CoV-2 and Marburg virus . Notably, JFD00244 is patented as a senolytic agent capable of selectively eliminating senescent cells [2]. Its unique combination of activities across distinct therapeutic areas—oncology, senescence, and virology—distinguishes it from more target-specific SIRT2 inhibitors.

Why JFD00244 (CAS 96969-83-4) Cannot Be Substituted by Potent SIRT2-Selective Analogs


JFD00244 occupies a unique niche in the SIRT2 inhibitor landscape due to its modest potency combined with multi-target pharmacology. While highly potent and selective SIRT2 inhibitors like SirReal2 (IC₅₀ = 140 nM) or AGK2 (IC₅₀ = 3.5 µM) are available, JFD00244's lower affinity (IC₅₀ = 56.7 µM) is offset by its documented activity as a senolytic agent [1] and its inhibition of CLK2 . Generic substitution with a more potent SIRT2 inhibitor would forfeit the senolytic activity essential for specific senescence research and would not replicate the splicing modulation achieved via CLK2 inhibition. Therefore, JFD00244 is not interchangeable with other SIRT2 inhibitors when the experimental objective requires simultaneous targeting of SIRT2, CLK2, or induction of senolysis.

Quantitative Differentiation of JFD00244 (CAS 96969-83-4) Against Key Comparators


SIRT2 Inhibitory Potency of JFD00244 Relative to AGK2, SirReal2, and Cambinol

JFD00244 exhibits an in vitro IC₅₀ of 56.7 µM for SIRT2 inhibition [1]. This potency is substantially lower than that of the selective SIRT2 inhibitor AGK2 (IC₅₀ = 3.5 µM) [2] and the highly potent SirReal2 (IC₅₀ = 140 nM) [3]. It is, however, comparable to the dual SIRT1/2 inhibitor Cambinol, which exhibits an IC₅₀ of 59 µM against SIRT2 .

SIRT2 inhibition IC50 comparative pharmacology

Senolytic Activity of JFD00244: A Differentiating Mechanism from Pure SIRT2 Inhibitors

JFD00244 is explicitly claimed as a senolytic agent in a patent application (US 2020/0121620 A1) for selectively killing senescent cells [1]. In contrast, standard SIRT2 inhibitors like AGK2, SirReal2, and Cambinol are not recognized for direct senolytic activity; they primarily act through SIRT2 inhibition to modulate cellular processes.

senolytic senescence patent

CLK2 Inhibition by JFD00244 Versus AGK2 and SirReal2

JFD00244 is characterized as a selective inhibitor of CDC2-like kinase 2 (CLK2) . This target engagement is distinct from its SIRT2 inhibition. Comparator SIRT2 inhibitors AGK2 and SirReal2 do not exhibit documented CLK2 inhibitory activity; their primary mode of action is limited to SIRT2 deacetylase inhibition [1][2].

CLK2 kinase inhibition alternative splicing

Antiviral Activity of JFD00244 Against SARS-CoV-2 and Marburg Virus

JFD00244 has been identified as an inhibitor of SARS-CoV-2 Nsp-16 and as a potential inhibitor of the Marburg virus 2'-O-MTase domain, with a calculated binding energy of -8.2 kcal/mol [1]. While some SIRT2 inhibitors have been explored for antiviral activity, JFD00244 is specifically noted for its potential against these viruses, providing a defined, albeit computationally predicted, antiviral profile.

antiviral SARS-CoV-2 Marburg virus

Optimal Research Applications for JFD00244 (CAS 96969-83-4) Based on Quantitative Evidence


Cellular Senescence and Senolytic Drug Discovery

JFD00244 is uniquely positioned for studies requiring selective elimination of senescent cells. Its patent-protected senolytic activity [1] makes it a valuable tool for investigating senescence-associated secretory phenotype (SASP) modulation and for validating senescence models, an application not served by potent, target-specific SIRT2 inhibitors like SirReal2 or AGK2.

Investigation of Alternative Splicing Regulation via CLK2 Inhibition

The compound's selective inhibition of CLK2 provides a chemical probe for studying alternative splicing dynamics in cancer and other disease models. This application differentiates it from standard SIRT2 inhibitors and is essential for researchers exploring the intersection of splicing and epigenetic regulation.

Virology Research Targeting SARS-CoV-2 and Marburg Virus

JFD00244 offers a defined starting point for antiviral drug discovery, with documented activity against SARS-CoV-2 Nsp-16 and predicted binding to the Marburg virus methyltransferase domain [2]. This positions it as a multi-viral tool compound distinct from its SIRT2 inhibitor comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JFD00244

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.